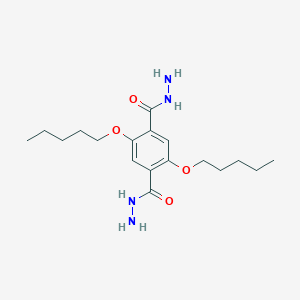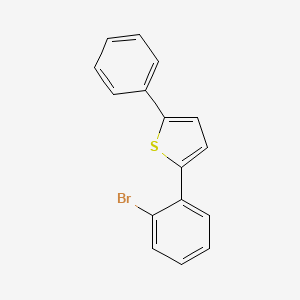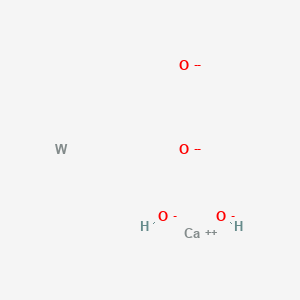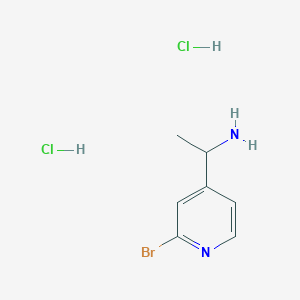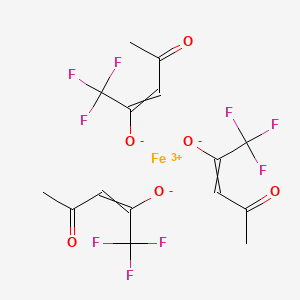
Iron(3+) tris(5,5,5-trifluoro-4-oxopent-2-en-2-olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
它是一种熔点为 115°C 的结晶粉末 。由于其独特的化学性质,该化合物在各种科学和工业应用中得到广泛应用。
准备方法
合成路线和反应条件
三(5,5,5-三氟-4-氧代戊-2-烯-2-醇)合铁(III)可以通过在适当溶剂中使三氯化铁与 5,5,5-三氟-4-氧代戊-2-烯-2-醇反应来合成。该反应通常涉及以下步骤:
- 将三氯化铁溶解在乙醇等溶剂中。
- 向溶液中加入 5,5,5-三氟-4-氧代戊-2-烯-2-醇。
- 在室温下搅拌混合物数小时。
- 过滤所得沉淀物,并用冷乙醇洗涤。
- 在真空下干燥产物以获得所需化合物 .
工业生产方法
该化合物的工业生产方法类似于实验室合成方法,但已按比例放大以适应更大的产量。该过程涉及使用大型反应器并精确控制反应条件,以确保高产率和纯度。 最终产品通常通过重结晶或其他合适的纯化技术进行纯化 .
化学反应分析
反应类型
三(5,5,5-三氟-4-氧代戊-2-烯-2-醇)合铁(III)经历各种类型的化学反应,包括:
氧化: 该化合物可以参与氧化反应,其中它充当氧化剂。
还原: 它也可以发生还原反应,其中它被还原到较低的氧化态。
常用试剂和条件
这些反应中常用的试剂包括用于还原反应的硼氢化钠等还原剂以及用于氧化反应的过氧化氢等氧化剂。 这些反应通常在受控条件下进行,例如特定的温度和 pH 值,以确保达到预期的结果 .
主要形成的产物
这些反应形成的主要产物取决于具体的反应类型和使用的试剂。 例如,还原反应可能会产生铁(II)配合物,而氧化反应可能会产生更高氧化态的铁化合物 .
科学研究应用
三(5,5,5-三氟-4-氧代戊-2-烯-2-醇)合铁(III)具有广泛的科学研究应用,包括:
化学: 它用作各种有机合成反应中的催化剂,包括聚合反应和氧化反应。
生物学: 该化合物因其在生物系统中的潜在用途而被研究,特别是在酶模拟物中以及作为含铁酶的模型。
医学: 正在进行研究以探索其在医疗应用中的潜在用途,例如药物递送系统和成像剂。
作用机制
三(5,5,5-三氟-4-氧代戊-2-烯-2-醇)合铁(III)发挥作用的机制涉及与各种分子靶标的配位。该化合物可以与酶和其他蛋白质相互作用,改变它们的活性及其功能。 这些相互作用中涉及的途径很复杂,并且取决于具体的应用和靶分子 .
相似化合物的比较
类似化合物
与三(5,5,5-三氟-4-氧代戊-2-烯-2-醇)合铁(III)类似的化合物包括:
乙酰丙酮合铁(III): 一种类似的配位化合物,其中含有乙酰丙酮配体而不是三氟乙酰丙酮配体。
三(2,4-戊二酮)合铁(III): 另一种配位化合物,具有不同的配体,但具有相似的配位几何形状.
独特性
三(5,5,5-三氟-4-氧代戊-2-烯-2-醇)合铁(III)的独特性在于其配体中存在三氟甲基,这赋予了其独特的电子和空间特性。 这些特性使其在需要强吸电子效应和在各种条件下保持稳定的应用中特别有用 .
属性
IUPAC Name |
iron(3+);1,1,1-trifluoro-4-oxopent-2-en-2-olate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQBHKDTAZKQW-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9FeO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 6-methoxypyridine-3-carboxylate](/img/structure/B12504816.png)
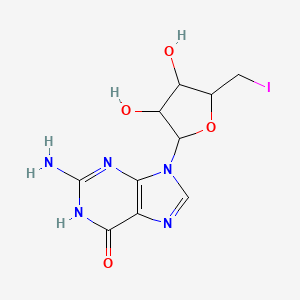
![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)

![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)

